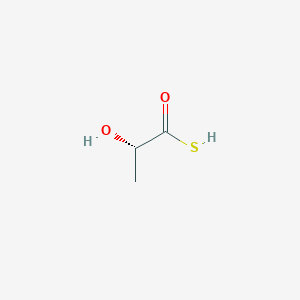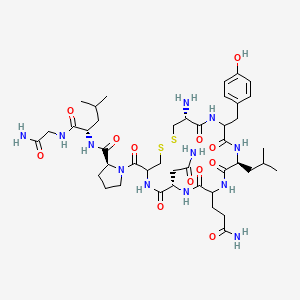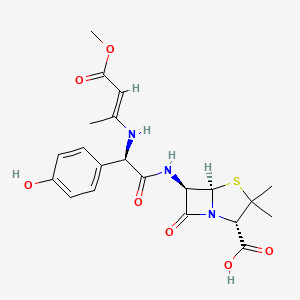
N-(Methyl But-2-enoyl) Amoxicillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methyl But-2-enoyl) Amoxicillin is a derivative of amoxicillin, a widely used antibiotic. This compound is characterized by the addition of a methyl but-2-enoyl group to the amoxicillin molecule, which may alter its pharmacological properties and effectiveness against certain bacterial strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyl But-2-enoyl) Amoxicillin typically involves the acylation of amoxicillin with methyl but-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous stirring to maintain uniform reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Methyl But-2-enoyl) Amoxicillin can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-(Methyl But-2-enoyl) Amoxicillin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies involving bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections resistant to conventional antibiotics.
Industry: Utilized in the production of specialized antibiotics and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of N-(Methyl But-2-enoyl) Amoxicillin involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amoxicillin: The parent compound, widely used for its broad-spectrum antibacterial activity.
Ampicillin: Another penicillin derivative with similar antibacterial properties.
Cloxacillin: A penicillinase-resistant penicillin used to treat infections caused by penicillinase-producing bacteria.
Uniqueness
N-(Methyl But-2-enoyl) Amoxicillin is unique due to the presence of the methyl but-2-enoyl group, which may enhance its stability and effectiveness against certain resistant bacterial strains. This modification can potentially reduce the susceptibility to beta-lactamase enzymes produced by resistant bacteria .
Eigenschaften
Molekularformel |
C21H25N3O7S |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[(2R)-2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H25N3O7S/c1-10(9-13(26)31-4)22-14(11-5-7-12(25)8-6-11)17(27)23-15-18(28)24-16(20(29)30)21(2,3)32-19(15)24/h5-9,14-16,19,22,25H,1-4H3,(H,23,27)(H,29,30)/b10-9+/t14-,15-,16+,19-/m1/s1 |
InChI-Schlüssel |
LPOOTVRBCYQIEC-KDQSGVDQSA-N |
Isomerische SMILES |
C/C(=C\C(=O)OC)/N[C@H](C1=CC=C(C=C1)O)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O |
Kanonische SMILES |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


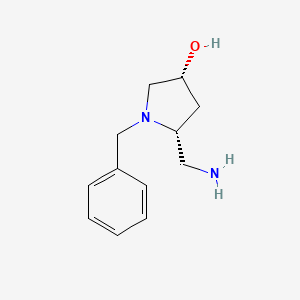
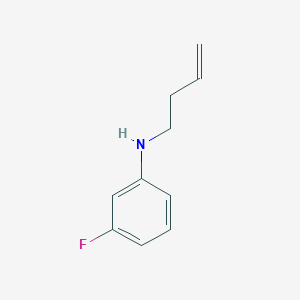
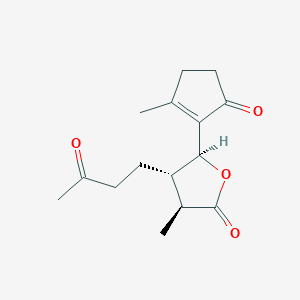
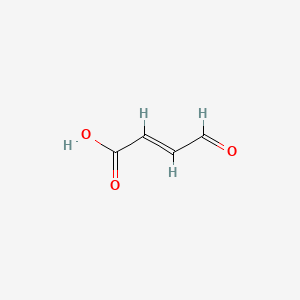
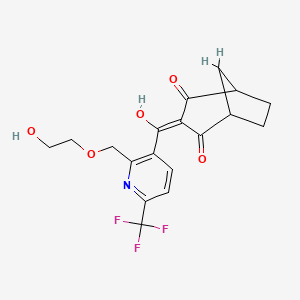
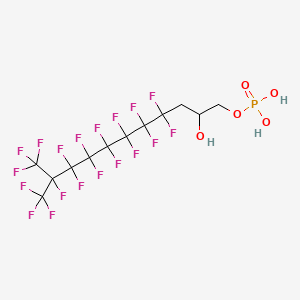
![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)
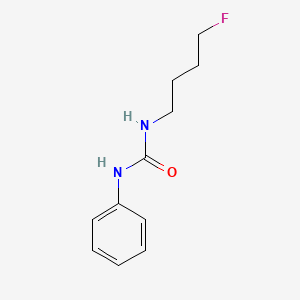
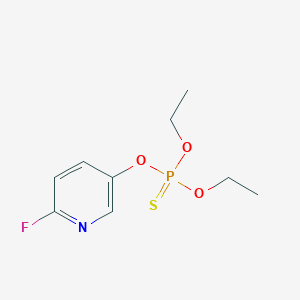
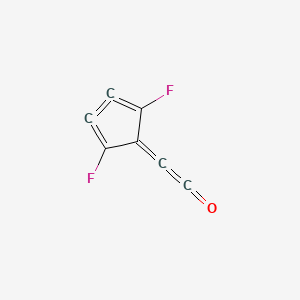

![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
